molecular formula C20H14F2N2O2 B2899986 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,6-difluorobenzamide CAS No. 313395-45-8

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,6-difluorobenzamide

Cat. No. B2899986
CAS RN: 313395-45-8
M. Wt: 352.341
InChI Key: CREKBTDMOWBKME-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide). It also has a dihydrobenzo[cd]indol group, which is a type of indole (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring). The “2,6-difluorobenzamide” part indicates that there are two fluorine atoms attached to the benzamide ring at positions 2 and 6 .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures and functional groups. The benzamide and indole groups are both planar, aromatic systems, which could lead to interesting electronic and optical properties .


Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions. For example, the amide group could be hydrolyzed to yield a carboxylic acid and an amine. The aromatic rings could also undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on its functional groups. For example, it is likely to have a relatively high boiling point and melting point due to the presence of multiple aromatic rings. The fluorine atoms could also affect its polarity and hydrogen bonding capabilities .

Mechanism of Action

The mechanism of action of this compound is not clear without more specific information about its intended use or biological activity. Benzamide derivatives have a wide range of biological activities and could potentially act as enzyme inhibitors, receptor ligands, or other types of bioactive molecules .

Future Directions

The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. Potential applications could be in the field of medicinal chemistry or material science .

properties

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N2O2/c1-2-24-16-10-9-15(11-5-3-6-12(17(11)16)20(24)26)23-19(25)18-13(21)7-4-8-14(18)22/h3-10H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREKBTDMOWBKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=C(C=CC=C4F)F)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,6-difluorobenzamide

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